molecular formula C4H8BrClN2O B13628954 5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride

5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride

Cat. No.: B13628954
M. Wt: 215.47 g/mol
InChI Key: WQDSERZQLFEDBK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride is a chemical compound that features a bromomethyl group attached to a dihydro-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride typically involves the bromination of a precursor compound under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxazole ring into other structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole derivative.

Scientific Research Applications

5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride is unique due to its specific structure, which combines a bromomethyl group with a dihydro-oxazole ring. This combination provides distinct reactivity and potential for diverse applications in different fields.

Properties

Molecular Formula

C4H8BrClN2O

Molecular Weight

215.47 g/mol

IUPAC Name

5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride

InChI

InChI=1S/C4H7BrN2O.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H

InChI Key

WQDSERZQLFEDBK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)N)CBr.Cl

Origin of Product

United States

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